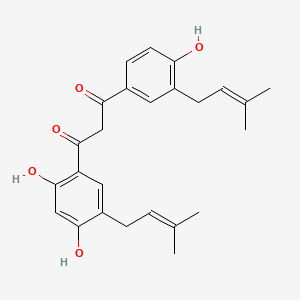
Glycyrdione A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyrdione A involves several steps, starting from basic flavonoid precursors. The synthetic route typically includes the formation of the flavonoid core structure followed by specific functional group modifications . Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza roots . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . This method is preferred due to the natural abundance of this compound in licorice roots and the relatively simple extraction process .
Chemical Reactions Analysis
Types of Reactions
Glycyrdione A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Glycyrdione A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Glycyrdione A is structurally similar to other flavonoids such as glycyrrhizin, glabridin, and liquiritin . These compounds share a common flavonoid backbone but differ in their specific functional groups and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of biological activities and its specific molecular structure . This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
142542-83-4 |
|---|---|
Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-7-17-11-18(9-10-21(17)26)22(27)13-24(29)20-12-19(8-6-16(3)4)23(28)14-25(20)30/h5-6,9-12,14,26,28,30H,7-8,13H2,1-4H3 |
InChI Key |
VDOHBGQSFOWYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC(=C(C=C2)O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















